molecular formula C13H19FN2O3 B2373306 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea CAS No. 1796949-66-0

1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea

Cat. No.: B2373306
CAS No.: 1796949-66-0
M. Wt: 270.304
InChI Key: NQVNQLCGXPUTOD-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, methoxyethyl chains, and a urea moiety

Preparation Methods

The synthesis of 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorophenyl, undergoes a reaction with a suitable alkylating agent to introduce the methoxyethyl group.

    Urea Formation: The intermediate is then reacted with an isocyanate or a carbamate derivative to form the urea linkage under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable processes .

Chemical Reactions Analysis

1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism by which 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with active site residues. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar compounds to 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea include:

    1-(2-(3-Chlorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and binding properties.

    1-(2-(3-Fluorophenyl)-2-ethoxyethyl)-3-(2-ethoxyethyl)urea: The ethoxyethyl chains provide different steric and electronic effects compared to methoxyethyl chains.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3/c1-18-7-6-15-13(17)16-9-12(19-2)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVNQLCGXPUTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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